molecular formula C15H12FN3O3S B2508788 2-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide CAS No. 2034238-11-2

2-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2508788
CAS No.: 2034238-11-2
M. Wt: 333.34
InChI Key: JEPDGMLAEBETJO-UHFFFAOYSA-N
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Description

2-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a pyrazine core substituted with a furan-3-yl group and a benzenesulfonamide moiety bearing a fluorine atom. The fluorine atom likely enhances metabolic stability and binding affinity through hydrophobic interactions, while the furan ring may contribute to π-π stacking with biological targets .

Properties

IUPAC Name

2-fluoro-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3S/c16-12-3-1-2-4-14(12)23(20,21)19-9-13-15(18-7-6-17-13)11-5-8-22-10-11/h1-8,10,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPDGMLAEBETJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=NC=CN=C2C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide typically involves multi-step organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone, while reduction could produce an amine derivative.

Scientific Research Applications

2-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 2-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is compared with three analogous compounds (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity/Application
2-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide Pyrazine Furan-3-yl, fluoro-benzenesulfonamide ~365.36 (calculated) Hypothesized kinase inhibition
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Chromen-4-one, fluoro-benzenesulfonamide 589.1 (M+1) Kinase inhibition (reported)
2-fluoro-N-(4'-(furan-3-yl)-[1,1'-biphenyl]-2-yl)benzamide (A03) Biphenyl Furan-3-yl, fluoro-benzamide ~349.34 (calculated) Anticancer screening (68% yield)
3-[3-[1-[[3,5-bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide (I-2) Pyrazine + oxadiazole Trifluoromethyl benzoyl, carboxamide ~567.30 (calculated) Enzyme inhibition (patented)

Key Findings

Structural Diversity :

  • The target compound shares a pyrazine core with I-2 , but diverges in substituents: the furan-3-yl group replaces I-2’s oxadiazole-carboxamide, likely altering target selectivity.
  • Compared to A03 , which has a biphenyl backbone, the pyrazine-sulfonamide scaffold may offer improved solubility due to the sulfonamide’s polar nature.

Synthetic Accessibility :

  • The synthesis of A03 achieved a 68% yield , suggesting that furan-containing intermediates are tractable. The target compound’s synthesis would likely require similar coupling strategies (e.g., Suzuki-Miyaura for pyrazine-furan linkage) .

Biological Relevance :

  • The chromen-4-one derivative in demonstrated kinase inhibition, implying that pyrazine-sulfonamide hybrids (like the target compound) may also target ATP-binding pockets.
  • Fluorine’s role in enhancing binding (evident in ) supports its inclusion in the target compound for improved pharmacokinetics.

Biological Activity

The compound 2-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide represents a novel sulfonamide derivative with potential therapeutic applications. Its unique structural features, including a fluorine atom and a furan ring, suggest diverse biological activities, particularly in the fields of oncology and virology.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula: C15_{15}H14_{14}F1_{1}N3_{3}O2_{2}S
  • IUPAC Name: 2-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the furan and pyrazine components, followed by the introduction of the sulfonamide moiety. Common reagents include sulfonyl chlorides and various coupling agents under controlled conditions to ensure high yield and purity.

Anticancer Activity

Recent studies have demonstrated that pyrazine and furan derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide have shown promising results against various cancer cell lines:

Compound Cell Line IC50_{50} (µM) Mechanism of Action
2-Fluoro CompoundMCF-7 (Breast Cancer)0.21Induces apoptosis
3-Pyrazoline HybridHepG2 (Liver Cancer)4.38Topoisomerase II inhibition
Coumarin-PyrazolineSGC-7901 (Gastric Cancer)2.69Telomerase inhibition

These findings indicate that modifications in the structure can enhance cytotoxicity and selectivity towards cancer cells, suggesting that further exploration of this compound could lead to effective anticancer agents.

Antiviral Activity

The antiviral potential of similar compounds has also been explored, particularly regarding their ability to inhibit viral replication mechanisms. For instance, derivatives containing furan and pyrazine rings have been studied for their inhibitory effects on reverse transcriptase in HIV:

Compound Virus Type EC50_{50} (µM) Activity
Pyrazine DerivativeHIV0.20 - 0.35Reverse transcriptase inhibition
Furan DerivativeTMV (Tobacco Mosaic Virus)0.25 - 0.30Inhibits viral coat protein assembly

Case Studies

Several case studies have reported the biological activity of compounds structurally related to 2-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide:

  • Study on Anticancer Properties : A study evaluated a series of pyrazoline derivatives for their anticancer activity against MCF-7 cells, revealing that specific substitutions significantly enhanced cytotoxicity.
  • Antiviral Screening : Research on furan-containing compounds demonstrated their effectiveness in inhibiting viral replication in vitro, particularly against HIV and other RNA viruses.

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